3-Fluoro-2-(piperazin-1-YL)benzonitrile
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Overview
Description
3-Fluoro-2-(piperazin-1-YL)benzonitrile is a laboratory chemical with the CAS number 1233026-65-7 . It is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-(piperazin-1-YL)benzonitrile is C11H12FN3 . Its molecular weight is 205.23 . The InChI code is 1S/C11H12FN3/c12-10-3-1-2-9 (8-13)11 (10)15-6-4-14-5-7-15/h1-3,14H,4-7H2 .Scientific Research Applications
Antibacterial Agents
- Fluorinated Piperazine and Benzonitrile Derivatives : These compounds, including 3-Fluoro-2-(piperazin-1-YL)benzonitrile, have been synthesized and evaluated for their potential as antibacterial agents. They showed significant effectiveness against multidrug-resistant strains, with some compounds exhibiting minimum inhibitory concentrations at extraordinary levels, comparable to control drugs. These compounds were also found to be non-toxic to human cervical cells at their minimum inhibitory concentrations (Patel et al., 2020).
Synthesis of Novel Compounds
- Flunarizine and Its Isomer : A study on the synthesis of flunarizine, a drug used to treat migraines, dizziness, and epilepsy, involved the use of 1-[bis(4-fluorophenyl)methyl]4-[(2E)-3-phenylprop-2-en-1-yl]piperazine. This research demonstrated the versatility and potential of piperazine derivatives in the synthesis of medically significant compounds (Shakhmaev et al., 2016).
Selective Oxidative Catalysts
- Schiff Base Cu(II) Complexes : A tetradentate Schiff base was synthesized using 2-(1-piperazinyl)ethylamine and 5-fluoro-2-hydroxyacetophenone. This complex showed significant chromotropism effects and promising fluorescence properties. It was also demonstrated as a rapid and selective oxidative catalyst for o-catechol conversion, highlighting its potential in chemical synthesis and catalysis (Shraim et al., 2021).
Antiviral Activity
- HCV Inhibition : Research on a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold revealed significant antiviral activity against Hepatitis C Virus (HCV). One of the derivatives, L0909, demonstrated high efficacy in blocking HCV replication and showed potential for single or combinational therapeutic use (Jiang et al., 2020).
Molecular Structure and Interactions
- 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines : This study examined the molecular structures of piperazine derivatives and their intermolecular interactions. Despite similar molecular conformations, different derivatives displayed distinct hydrogen bonding patterns, underscoring the importance of piperazine substituents in determining molecular interactions and properties (Mahesha et al., 2019).
Safety and Hazards
3-Fluoro-2-(piperazin-1-YL)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-fluoro-2-piperazin-1-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQTNZKNNTAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680679 |
Source
|
Record name | 3-Fluoro-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233026-65-7 |
Source
|
Record name | 3-Fluoro-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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